Regioisomeric Linkage Differentiates Compound from C-4 Pyrazole-Linked Analogs
The target compound features a critical structural distinction where the 1H-pyrazole ring is attached to the C-2 position of the pyrimidine core. This C-2 linkage differentiates it from a class of analogs where the pyrazole is connected to the C-4 position, such as N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide and N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide [1]. In kinase inhibitor design, the attachment point of the heterocycle to the pyrimidine core dictates the orientation of the hinge-binding motif, which is the primary determinant of kinase target engagement. A regioisomeric switch from C-2 to C-4 is expected to abolish binding to the original kinase target and redirect affinity to a different set of kinases [2].
| Evidence Dimension | Regiochemistry of pyrazole-pyrimidine linkage (C-2 vs C-4) |
|---|---|
| Target Compound Data | 1H-pyrazol-1-yl group substituted at the pyrimidine C-2 position (confirmed by InChI Key: HFMBNHGIIHVNES-UHFFFAOYSA-N) |
| Comparator Or Baseline | Close analogs with 1H-pyrazol-1-yl substitution at the pyrimidine C-4 position (e.g., CAS 1206997-51-4). |
| Quantified Difference | Structural isomerism; quantitative activity comparison data are not publicly available for this specific compound. |
| Conditions | Structural analysis based on IUPAC name and InChI; biological assay context is absent. |
Why This Matters
For procurement decisions, this confirms that the compound is a distinct chemical entity, not interchangeable with C-4 linked analogs, and must be sourced by its exact CAS number for reproducible research.
- [1] PubChem. Compound Summary for CID 71789789. https://pubchem.ncbi.nlm.nih.gov/compound/71789789 View Source
- [2] Nerviano Medical Sciences S.R.L. Pyrazolyl-pyrimidine derivatives as kinase inhibitors. Japanese Patent JP5976778B2. The patent describes the general SAR for this scaffold. View Source
